![molecular formula C18H19NO2 B2874945 N-(4-isopropoxyphenyl)cinnamamide CAS No. 465518-40-5](/img/structure/B2874945.png)
N-(4-isopropoxyphenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropoxyphenyl)cinnamamide is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis
The structures of the synthesized cinnamamides were confirmed by 1H NMR, 13C NMR, FTIR, and mass spectroscopy . The formation of the cinnamamides was confirmed by the absence of the proton signal of the cinnamic acids COOH portions .Chemical Reactions Analysis
The synthesis of cinnamamides involves a reaction between methyl cinnamates and phenylethylamines . This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .Scientific Research Applications
Photophysical Property Analysis
This compound exhibits interesting photophysical properties due to its donor-acceptor group structure. It has been synthesized and characterized, with studies focusing on its spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data . The effects of solvents on parameters such as singlet absorption, molar absorptivity, and fluorescence spectra have been investigated, revealing significant shifts in the emission spectrum with changes in solvent polarity .
Solvatochromic Studies
The solvatochromic behavior of this compound is of particular interest. Changes in solvent polarity lead to a red shift in the emission spectrum compared to the absorption spectrum, indicating a higher dipole moment in the excited state . This property is valuable for understanding solvent effects on chemical processes and for designing materials with specific photophysical responses.
Interaction with Nanoparticles
The interaction of this compound with colloidal silver nanoparticles (AgNPs) has been studied in ethanol and ethylene glycol using steady-state fluorescence quenching measurements . The data suggest that dynamic quenching and energy transfer are significant in the fluorescence quenching of the compound by AgNPs, which is relevant for applications in nanotechnology and materials science.
Intramolecular Charge Transfer (ICT) Applications
Due to its donor-acceptor structure, this compound is a candidate for intramolecular charge transfer (ICT) applications. ICT state depends on substituent effects, solvent polarity, and temperature, making it suitable for use in sensing, organic light-emitting diodes, lasers, and fluorescent dyes .
Mechanism of Action
While the specific mechanism of action for N-(4-isopropoxyphenyl)cinnamamide is not mentioned in the retrieved papers, cinnamamides have been shown to interact with various biological targets. For instance, some cinnamamides directly interacted with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Safety and Hazards
Future Directions
Cinnamamides, including N-(4-isopropoxyphenyl)cinnamamide, show potential as lead structures for further optimization as α-glucosidase inhibitors . Additionally, the presence of certain substituents, such as an isopropyl group, has been suggested to be important for antibacterial activity . These findings can guide the future design of similar antibacterial compounds .
properties
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSFDKCRYQBKJ-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.